molecular formula C15H14N2O2 B13992164 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid CAS No. 93732-95-7

4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid

Cat. No.: B13992164
CAS No.: 93732-95-7
M. Wt: 254.28 g/mol
InChI Key: YYXIZUNZQXHJHF-UHFFFAOYSA-N
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Description

4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dye and pigment industries. The structure of this compound consists of a benzoic acid moiety attached to an ethyl-substituted phenyl ring through a diazenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethyl aniline to form the diazonium salt. This is achieved by treating 4-ethyl aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with benzoic acid in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid primarily involves its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it useful in optical storage devices and as a photoswitchable material. The trans isomer is thermodynamically more stable, while the cis isomer is formed upon UV irradiation. The reverse isomerization can be induced by visible light or thermal relaxation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(e)-(4-Hydroxyphenyl)diazenyl]benzoic acid
  • 4-[(e)-(4-Methylphenyl)diazenyl]benzoic acid
  • 4-[(e)-(4-Chlorophenyl)diazenyl]benzoic acid

Uniqueness

4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid is unique due to the presence of the ethyl group, which influences its physical and chemical properties. The ethyl group can affect the compound’s solubility, melting point, and reactivity compared to its analogs with different substituents. This makes it particularly useful in specific applications where these properties are desirable .

Properties

CAS No.

93732-95-7

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-[(4-ethylphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C15H14N2O2/c1-2-11-3-7-13(8-4-11)16-17-14-9-5-12(6-10-14)15(18)19/h3-10H,2H2,1H3,(H,18,19)

InChI Key

YYXIZUNZQXHJHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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